molecular formula C30H44O9 B13749733 Lanadoxin CAS No. 11014-58-7

Lanadoxin

Cat. No.: B13749733
CAS No.: 11014-58-7
M. Wt: 548.7 g/mol
InChI Key: IOXIBFLACIBMNF-RBRVDKDNSA-N
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Description

Lanadoxin, commonly known as digoxin, is a cardiac glycoside derived from the leaves of the digitalis plant. It is primarily used to treat various heart conditions, including heart failure and atrial fibrillation. This compound helps the heart beat more strongly and with a more regular rhythm .

Preparation Methods

Synthetic Routes and Reaction Conditions

Lanadoxin is typically extracted from the digitalis plant. The extraction process involves several steps, including maceration, filtration, and purification. The purified compound is then crystallized to obtain digoxin in its pure form .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from digitalis leaves, followed by purification using techniques such as chromatography. The final product is then formulated into various dosage forms, including tablets and injectable solutions .

Chemical Reactions Analysis

Types of Reactions

Lanadoxin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under mild conditions to prevent degradation of the compound .

Major Products Formed

The major products formed from the reactions of this compound include various oxidized and reduced metabolites, which can have different pharmacological properties .

Scientific Research Applications

Lanadoxin has a wide range of scientific research applications, including:

Mechanism of Action

Lanadoxin exerts its effects by inhibiting the sodium-potassium ATPase enzyme, which leads to an increase in intracellular calcium levels. This increase in calcium enhances myocardial contractility, thereby improving heart function. The primary molecular target of this compound is the sodium-potassium ATPase enzyme, and its inhibition leads to a cascade of effects that ultimately result in improved cardiac output .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique among cardiac glycosides due to its well-established clinical use, relatively short half-life, and extensive research supporting its efficacy and safety. Its ability to improve heart function without significantly increasing mortality makes it a valuable therapeutic agent .

Properties

CAS No.

11014-58-7

Molecular Formula

C30H44O9

Molecular Weight

548.7 g/mol

IUPAC Name

[(3S,5R,10S,13R,14S,17R)-3-[(2R,5S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] formate

InChI

InChI=1S/C30H44O9/c1-16-27(34)22(32)12-25(38-16)39-19-6-8-28(2)18(11-19)4-5-21-20(28)7-9-29(3)26(17-10-24(33)36-14-17)23(37-15-31)13-30(21,29)35/h10,15-16,18-23,25-27,32,34-35H,4-9,11-14H2,1-3H3/t16?,18-,19+,20?,21?,22?,23?,25+,26+,27-,28+,29-,30+/m1/s1

InChI Key

IOXIBFLACIBMNF-RBRVDKDNSA-N

Isomeric SMILES

CC1[C@H](C(C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CCC4C3CC[C@]5([C@@]4(CC([C@@H]5C6=CC(=O)OC6)OC=O)O)C)C)O)O

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)OC=O)O)C)C)O)O

Origin of Product

United States

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